Cas no 35339-71-0 ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name))
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) structure](https://ko.kuujia.com/scimg/cas/35339-71-0x500.png)
35339-71-0 structure
상품 이름:(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) 화학적 및 물리적 성질
이름 및 식별자
-
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
- Cholest-5-en-3-ol, 24-propylidene-, (3beta,24Z)-
- 35339-71-0
- 29-Methylisofucosterol
- LMST01050007
- (z)-24-propylidene-cholesterol
- (3beta,24Z)-24-Propylidenecholest-5-en-3-ol
- 24Z-propylidene-cholest-5-en-3beta-ol
- (E)-24-Propylidenecholesterol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- SCHEMBL22410867
- CHEBI:175445
- Cholest-5-en-3-ol, 24-propylidene-, (3.beta.)-
- DTXSID501274316
- LVMOSMRIAUDGQC-CDXQRKPWSA-N
- 24-Propylidenecholest-5-en-3beta-ol
- (3I(2),24Z)-24-Propylidenecholest-5-en-3-ol
- 24-propylidenecholest-5-en-3 beta-ol
-
- 인치: InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1
- InChIKey: LVMOSMRIAUDGQC-CDXQRKPWSA-N
- 미소: CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
계산된 속성
- 정밀분자량: 426.3864
- 동위원소 질량: 426.386166214g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 31
- 회전 가능한 화학 키 수량: 6
- 복잡도: 701
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 9.3
- 토폴로지 분자 극성 표면적: 20.2Ų
실험적 성질
- PSA: 20.23
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) 관련 문헌
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
